N-(1,3-benzoxazol-6-yl)-N'-phenylurea

Description

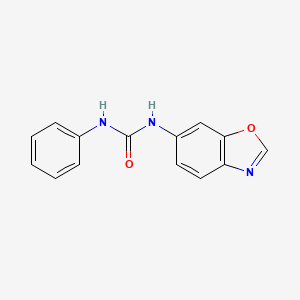

N-(1,3-Benzoxazol-6-yl)-N'-phenylurea is a synthetic phenylurea derivative characterized by a benzoxazole ring substituted at the 6-position on the N-terminal and a phenyl group on the N'-terminal. This article provides a comparative analysis of its structural, synthetic, and functional attributes against similar phenylurea-based compounds, drawing insights from published research.

Properties

IUPAC Name |

1-(1,3-benzoxazol-6-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(16-10-4-2-1-3-5-10)17-11-6-7-12-13(8-11)19-9-15-12/h1-9H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYYYGYPLRINRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330083 | |

| Record name | 1-(1,3-benzoxazol-6-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818935 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860785-08-6 | |

| Record name | 1-(1,3-benzoxazol-6-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(1,3-benzoxazol-6-yl)-N’-phenylurea typically involves the reaction of 2-aminophenol with an appropriate isocyanate or carbodiimide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,3-benzoxazol-6-yl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

N-(1,3-benzoxazol-6-yl)-N’-phenylurea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-6-yl)-N’-phenylurea involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound likely disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . For its anticancer activity, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃, CN) enhance bioactivity by modulating electronic properties .

- Heterocyclic substituents (benzoxazole, thiadiazole, pyridyl) influence binding affinity to biological targets .

Anticancer Effects

- CTPPU : Inhibits NSCLC cell growth (IC₅₀ = 12–18 μM) via G2/M cell cycle arrest .

- N-(2-Chlorobenzoyl)-N'-phenylurea : Exhibits cytotoxicity against HeLa cells (IC₅₀ = 34 μM) .

- Benzoxazole analogs : The benzoxazole moiety may enhance DNA intercalation or kinase inhibition, though specific data for the target compound requires validation.

Cytokinin Activity

- CPPU and TDZ: Induce adventitious shoots in plants at nanomolar concentrations, outperforming adenine-type cytokinins (e.g., kinetin) .

- Structural advantage : Phenylurea derivatives like TDZ resist enzymatic degradation, prolonging activity .

Physicochemical Properties

For This compound , the benzoxazole ring likely increases lipophilicity (logP ≈ 3.5–4.0), favoring membrane permeability but reducing water solubility.

Biological Activity

N-(1,3-benzoxazol-6-yl)-N'-phenylurea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Overview of this compound

This compound belongs to the class of benzoxazole derivatives, which are known for their extensive range of biological activities. The compound exhibits properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects, making it a significant subject of study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting the integrity of bacterial and fungal cell membranes, leading to cell death. In cancer research, it has been suggested that the compound can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are promising, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown effectiveness against colorectal cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a critical aspect of its mechanism. For example, studies demonstrate that it can significantly reduce cell viability in cancer cell lines such as HCT116 and SW480 .

Table 1: Summary of Biological Activities

Study 1: Anticancer Efficacy

A significant study focused on the anticancer effects of this compound on colorectal cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized various concentrations and observed morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing .

Study 2: Antimicrobial Testing

In another study assessing the antimicrobial efficacy of this compound, researchers tested its activity against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.